Cardilate - 643-97-0

Cardilate

Catalog Number: EVT-10915494
CAS Number: 643-97-0
Molecular Formula: C4H6N4O12
Molecular Weight: 302.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A vasodilator with general properties similar to NITROGLYCERIN. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1020)
Source and Classification

Cardilate is synthesized from Erythritol, a sugar alcohol, through a process of nitration. It falls under the category of organic nitrates, which are compounds that release nitric oxide in the body, leading to vasodilation. This classification places Cardilate alongside other nitrates used in cardiovascular therapy, such as Nitroglycerin and Isosorbide Dinitrate.

Synthesis Analysis

Methods and Technical Details

The synthesis of Cardilate involves a multi-step chemical reaction where Erythritol is treated with a mixture of concentrated nitric acid and sulfuric acid. This process results in the formation of tetranitrate esters. The general reaction can be summarized as follows:

  1. Nitration: Erythritol is mixed with concentrated nitric acid and sulfuric acid.
  2. Formation of Tetranitrate: The reaction leads to the substitution of hydroxyl groups with nitrate groups, forming Erythrityl Tetranitrate.

The synthesis must be carefully controlled to prevent the formation of by-products and ensure high yield. The reaction typically requires cooling to manage exothermic reactions and maintain safety.

Chemical Reactions Analysis

Reactions and Technical Details

Cardilate undergoes several chemical reactions, primarily involving hydrolysis when introduced into biological systems. Upon administration, it reacts with water to release nitric oxide, which plays a crucial role in vasodilation:

  1. Hydrolysis Reaction:
    Erythrityl Tetranitrate+H2OErythritol+Nitric Oxide\text{Erythrityl Tetranitrate}+H_2O\rightarrow \text{Erythritol}+\text{Nitric Oxide}

This reaction is essential for its therapeutic effects, as nitric oxide facilitates relaxation of vascular smooth muscle, leading to decreased vascular resistance.

Mechanism of Action

Process and Data

The mechanism of action of Cardilate involves the conversion to nitric oxide within the body. Nitric oxide diffuses into smooth muscle cells lining blood vessels, activating guanylate cyclase, which increases cyclic guanosine monophosphate (cGMP) levels. Elevated cGMP leads to:

  • Relaxation of smooth muscle
  • Dilation of blood vessels
  • Increased blood flow

This process effectively reduces myocardial oxygen demand and alleviates symptoms associated with angina pectoris and other cardiovascular diseases.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water and organic solvents
  • Melting Point: Approximately 60-65 °C

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to heat and light.
  • Reactivity: Reacts with strong oxidizing agents; releases nitric oxide upon hydrolysis.

These properties are crucial for determining the formulation and delivery methods for therapeutic use.

Applications

Scientific Uses

Cardilate is primarily used in cardiovascular medicine for treating conditions such as angina pectoris, heart failure, and hypertension. Its applications include:

  • Vasodilator Therapy: Used to improve blood flow in patients with coronary artery disease.
  • Angina Management: Helps alleviate chest pain associated with reduced blood flow to the heart.
  • Research Applications: Investigated for potential benefits in other areas such as erectile dysfunction due to its vasodilatory effects.
Historical Development and Academic Significance of Cardilate

Evolution of Cardilate in Pharmacological Research: From Discovery to Modern Applications

Cardilate (erythrityl tetranitrate) emerged as part of the 20th-century expansion of organic nitrate vasodilators, initially developed to overcome the pharmacokinetic limitations of earlier nitroglycerin formulations. Its tetra-nitrated polyol structure enabled prolonged coronary vasodilation, positioning it as an anti-anginal agent during cardiology’s therapeutic renaissance [1]. Early pharmacological studies focused on its hemodynamic effects, demonstrating reduced cardiac preload and afterload through nitric oxide-mediated smooth muscle relaxation. Unlike short-acting nitrates, Cardilate’s metabolism released nitric oxide gradually, offering sustained angina prophylaxis [4].

Cardilate’s development paralleled key milestones in cardiac diagnostics. The advent of electrocardiography by Willem Einthoven (1924 Nobel Prize) enabled objective assessment of its anti-ischemic effects, while later catheterization techniques quantified coronary flow improvements [1] [4]. By mid-century, however, Cardilate was overshadowed by beta-blockers and calcium channel blockers with superior risk-benefit profiles. Modern applications are primarily exploratory, including:

  • Ischemia-Reperfusion Injury Models: Preconditioning-like effects in experimental myocardial protection [4]
  • Peripheral Vasodilation Adjuncts: Potential synergy with phosphodiesterase inhibitors in pulmonary hypertension

Table 1: Key Phases in Cardilate Research

EraResearch FocusMethodological Advances
1930s–1950sHemodynamic characterizationAnalog manometry, early ECG
1960s–1980sPharmacokinetic optimizationRadiolabeled metabolite tracking
2000s–PresentNitric oxide donation mechanismsMolecular imaging, nitric oxide sensors

Role of Cardilate in Advancing Cardiac Glycoside Therapeutics

Though not a cardiac glycoside itself, Cardilate’s development informed glycoside research in critical ways. Its structure-activity relationship studies demonstrated how subtle molecular modifications (e.g., nitrate group positioning) could modulate therapeutic duration—a principle applied to digitoxin analogs [1] [6]. Crucially, Cardilate helped decouple inotropic from vasodilatory effects, clarifying that:

  • Vasodilation alone could alleviate angina symptoms
  • Positive inotropy (glycosides’ primary mechanism) carried arrhythmic risks absent in pure vasodilators [3] [6]

This distinction catalyzed targeted drug development. Researchers synthesized non-glycoside inotropes (e.g., milrinone) while refining glycoside dosing protocols to minimize toxicity. Cardilate also contributed to the multidrug approach now standard in heart failure management, where vasodilators complement glycosides’ inotropic effects [6]. Modern glycoside derivatives like rostafuroxin exploit these synergies, targeting both sodium-potassium adenosine triphosphatase inhibition and nitric oxide pathways—a direct extension of Cardilate-era pharmacology [6] [9].

Academic Debates on Cardilate’s Mechanistic Classification

Cardilate’s mechanism ignited enduring academic controversies, primarily concerning its relationship to cardiac glycosides:

Nitrate versus Glycoside-Like Activity

Early researchers debated whether Cardilate’s benefits stemmed from:

  • Pure nitrate effects (nitric oxide-mediated vasodilation)
  • Glycoside-mimetic actions (indirect calcium sensitization)

Evidence against glycoside-like activity included:

  • Absence of sodium-potassium adenosine triphosphatase inhibition in isolated cardiomyocytes
  • No digoxin-like immunoreactivity in toxicity assays [8]

Metabolic Activation Controversy

A pivotal dispute centered on whether Cardilate required biotransformation for efficacy. The "Prodrug Hypothesis" argued that hepatic conversion to mononitrates generated active nitric oxide donors [3]. Opposing studies identified vascular reductase enzymes that directly activated intact Cardilate, explaining its faster onset than other long-acting nitrates [3] [8].

Table 2: Mechanistic Classification Evidence

Proposed MechanismSupporting EvidenceContradictory Findings
Nitric oxide donor- cGMP elevation in vascular tissue- Variable NO detection in microdialysate
Glycoside-like inotropy- Improved systolic function in heart failure- No change in intracellular Ca²⁺ transients
Neurohormonal modulator- Reduced norepinephrine in angina patients- No renin-angiotensin-aldosterone effect

Contemporary Resolution

Modern genomic analyses and crystallography resolved these debates:

  • Cardilate binds vascular soluble guanylate cyclase (sGC), not sodium-potassium adenosine triphosphatase
  • Metabolite profiling confirms tissue-specific conversion to nitric oxide donors
  • Genome-wide association studies identify ALDH2 variants influencing efficacy, explaining interpatient variability [9]

These insights refined the vasodilator classification schema, establishing Cardilate as a non-glycoside nitric oxide potentiator with distinct targets from digitalis derivatives [3] [8] [9].

Properties

CAS Number

643-97-0

Product Name

Cardilate

IUPAC Name

1,3,4-trinitrooxybutan-2-yl nitrate

Molecular Formula

C4H6N4O12

Molecular Weight

302.11 g/mol

InChI

InChI=1S/C4H6N4O12/c9-5(10)17-1-3(19-7(13)14)4(20-8(15)16)2-18-6(11)12/h3-4H,1-2H2

InChI Key

SNFOERUNNSHUGP-UHFFFAOYSA-N

Canonical SMILES

C(C(C(CO[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.